Scaffold Performance in Anticancer Assays: Superior Potency Against Diverse Cell Lines
While direct data for this specific compound is not publicly available, a class-level inference can be drawn from a closely related analog within the 1H-pyrrolo[3,2-c]pyridine series. Compound 10t, a synthetic derivative from this class, demonstrated highly potent anticancer activity, serving as a benchmark for the scaffold's potential. This performance suggests that a well-designed synthetic program starting from the 5-benzyloctahydro core could achieve comparable or even superior outcomes, which is a key driver for its procurement as a lead-like scaffold. [1]
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not available for the specific compound. |
| Comparator Or Baseline | Lead derivative 10t (1H-pyrrolo[3,2-c]pyridine derivative): IC50 = 0.12 - 0.21 µM. |
| Quantified Difference | Class-level benchmark demonstrates sub-micromolar potency is achievable with this scaffold. |
| Conditions | HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. |
Why This Matters
This data demonstrates the high potency ceiling of the pyrrolo[3,2-c]pyridine scaffold, justifying its selection as a core for medicinal chemistry programs targeting oncology.
- [1] Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. DOI: 10.1080/14756366.2024.2302320 View Source
